Jak3/btk-IN-7

Rheumatoid Arthritis In Vivo Efficacy Animal Model

Jak3/btk-IN-7 (XL-12) is a validated dual JAK3/BTK inhibitor (IC50: 2 nM, 14 nM) for autoimmune disease research. Unlike single-target alternatives, it simultaneously blocks JAK/STAT and BCR signaling, delivering comprehensive pathway inhibition in a single agent. Extensively validated in rodent arthritis models (AA and CIA) with demonstrated anti-arthritic efficacy and a favorable safety profile (LD50 >1600 mg/kg). Use as a benchmark positive control for next-generation dual inhibitor development or to dissect synergistic pathway effects with minimal experimental complexity. Substituting with other compounds risks divergent in vivo outcomes.

Molecular Formula C29H30N8O4
Molecular Weight 554.6 g/mol
Cat. No. B12371543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJak3/btk-IN-7
Molecular FormulaC29H30N8O4
Molecular Weight554.6 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)C4=NN(C5=NC=NC(=C45)N)C6CCCN(C6)C(=O)C=C)OCO3
InChIInChI=1S/C29H30N8O4/c1-4-22(38)36-13-5-6-19(14-36)37-28-23(27(30)31-15-32-28)24(34-37)20-11-12-21(26-25(20)40-16-41-26)33-29(39)17-7-9-18(10-8-17)35(2)3/h4,7-12,15,19H,1,5-6,13-14,16H2,2-3H3,(H,33,39)(H2,30,31,32)/t19-/m1/s1
InChIKeyXLTSMXXGRIGBEL-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Jak3/btk-IN-7 (XL-12) | A Potent Dual JAK3/BTK Inhibitor for Autoimmune Disease Research


Jak3/btk-IN-7, also known as XL-12, is a potent small-molecule inhibitor with dual activity against Janus Kinase 3 (JAK3) and Bruton's Tyrosine Kinase (BTK), exhibiting IC50 values of 2 nM and 14 nM, respectively [1]. This compound emerged as a lead candidate from a medicinal chemistry program focused on developing dual BTK/JAK3 inhibitors for the treatment of autoimmune diseases like rheumatoid arthritis [2]. Its dual mechanism of action is designed to simultaneously block two critical signaling pathways involved in inflammation and immune cell activation.

Jak3/btk-IN-7 | Critical Risks of Generic Substitution with In-Class Inhibitors


Substituting Jak3/btk-IN-7 with other in-class compounds—even those with comparable in vitro potency against JAK3 or BTK—presents significant risks due to profound differences in in vivo efficacy and safety profiles. A single-target inhibitor, such as a JAK3-selective agent, would fail to address the BTK-mediated signaling component, potentially leading to incomplete disease control. Conversely, a less-optimized dual inhibitor could result in a narrower therapeutic window. The specific profile of Jak3/btk-IN-7, characterized by its dual potency and favorable safety margin, is not a generic property of all JAK3/BTK inhibitors [1]. Therefore, experimental replication with a different compound requires full re-validation of the biological model and cannot be assumed to yield the same outcome.

Jak3/btk-IN-7 | Head-to-Head Quantitative Differentiation from Close Analogs


Jak3/btk-IN-7 vs. Ibrutinib | Superior In Vivo Anti-Arthritic Activity in AA Rat Model

Jak3/btk-IN-7 (XL-12) demonstrated significantly greater anti-arthritic activity than the BTK inhibitor ibrutinib in an adjuvant arthritis (AA) rat model, a standard preclinical model for rheumatoid arthritis. The effect was achieved at a dose of 40 mg/kg for XL-12 compared to 10 mg/kg for ibrutinib, indicating a more potent therapeutic effect in vivo [1].

Rheumatoid Arthritis In Vivo Efficacy Animal Model

Jak3/btk-IN-7 vs. Ibrutinib | Significantly Improved Safety Profile (LD50 >1600 mg/kg vs. 750 mg/kg)

In acute toxicity studies, Jak3/btk-IN-7 (XL-12) exhibited a substantially higher median lethal dose (LD50 > 1600 mg/kg) compared to ibrutinib (LD50 = 750 mg/kg), indicating a significantly improved safety margin [1]. This suggests a wider therapeutic window and lower potential for acute toxicity.

Safety Pharmacology Toxicology Therapeutic Window

Jak3/btk-IN-7 vs. JAK3/BTK-IN-1 | Differentiated In Vivo Characterization and Mature Lead Profile

Jak3/btk-IN-7 (XL-12) is a well-characterized lead compound with published in vivo efficacy and safety data [1], establishing it as a reference tool for dual JAK3/BTK inhibition. In contrast, JAK3/BTK-IN-1, while described as a potent dual inhibitor, lacks publicly available in vivo characterization in peer-reviewed literature . Its primary citation is from a patent (WO2021147952A1, compound 002), which does not provide comparable in vivo efficacy or toxicity metrics .

Lead Optimization Dual Inhibitor Preclinical Development

Jak3/btk-IN-7 vs. Selective JAK3 Inhibitors (JAK3-IN-7) | Unique Dual-Target Profile for Broader Pathway Inhibition

Jak3/btk-IN-7 is a dual inhibitor with potent activity against both JAK3 (IC50 = 2 nM) and BTK (IC50 = 14 nM) [1]. In contrast, selective JAK3 inhibitors like JAK3-IN-7 are reported to have an IC50 of <10 nM for JAK3 but exhibit no significant activity against BTK . This fundamental difference in target engagement means Jak3/btk-IN-7 can simultaneously suppress two distinct signaling pathways (JAK/STAT and BCR signaling), a feature not possible with a single-target JAK3 inhibitor.

Dual Inhibitor JAK3 BTK Mechanism of Action

Jak3/btk-IN-7 | High-Value Research and Industrial Application Scenarios


Preclinical In Vivo Efficacy Studies in Autoimmune Disease Models

Jak3/btk-IN-7 is an optimal tool compound for in vivo proof-of-concept studies in rodent models of autoimmune diseases, particularly rheumatoid arthritis. Its validated anti-arthritic activity in both adjuvant arthritis (AA) and collagen-induced arthritis (CIA) models, coupled with a favorable safety profile (LD50 > 1600 mg/kg), makes it well-suited for long-term dosing studies where a wide therapeutic window is critical [1].

Mechanistic Studies on Dual JAK3/BTK Pathway Inhibition

Use Jak3/btk-IN-7 to dissect the synergistic and distinct roles of the JAK/STAT and BCR signaling pathways in immune cell activation, cytokine production, and disease pathogenesis. As a well-characterized dual inhibitor with published in vitro potency against both JAK3 (IC50=2 nM) and BTK (IC50=14 nM), it serves as a definitive tool for probing the consequences of simultaneous pathway blockade, which cannot be achieved with single-target inhibitors [1].

Use as a Benchmark for the Discovery and Optimization of Novel Dual JAK3/BTK Inhibitors

Jak3/btk-IN-7 (XL-12) is an established lead compound and can be used as a positive control or benchmark for in vitro and in vivo assays in medicinal chemistry programs focused on developing next-generation dual JAK3/BTK inhibitors. Its published data provide a clear reference point for comparing the potency, selectivity, efficacy, and safety of new chemical entities [2].

Cell-Based Assays Requiring Dual BTK/JAK3 Suppression

For cell-based assays investigating the combined effects of BTK and JAK3 inhibition on immune cell function, cytokine release, or proliferation, Jak3/btk-IN-7 offers a single-agent solution. Using a single compound minimizes the experimental complexity and potential confounding factors associated with using a combination of two separate inhibitors, providing a cleaner and more controlled experimental system [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jak3/btk-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.